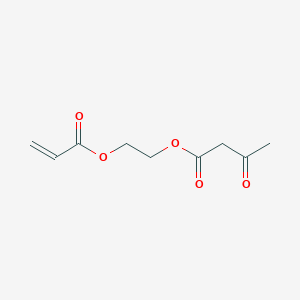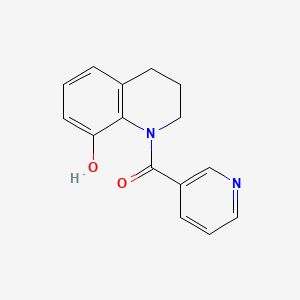
7-Bromo-2-methylheptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“7-Bromo-2-methylheptan-2-ol” is an organic compound with the molecular formula C8H17BrO . It is a brominated derivative of heptan-2-ol, where a bromine atom is attached to the seventh carbon atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a seven-carbon chain (heptane) with a bromine atom attached to the seventh carbon atom and a hydroxyl group (-OH) and a methyl group (-CH3) attached to the second carbon atom . The presence of the hydroxyl group classifies it as an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 209.12 . Other properties such as boiling point, melting point, and density were not available in the sources I found .Eigenschaften
CAS-Nummer |
107768-04-7 |
|---|---|
Molekularformel |
C8H17BrO |
Molekulargewicht |
209.12 g/mol |
IUPAC-Name |
7-bromo-2-methylheptan-2-ol |
InChI |
InChI=1S/C8H17BrO/c1-8(2,10)6-4-3-5-7-9/h10H,3-7H2,1-2H3 |
InChI-Schlüssel |
TVXXQVOFAQGRRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCCBr)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

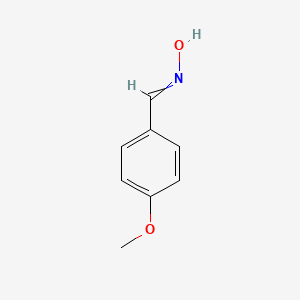
![4-Chloro-6-(3-nitrophenyl)furo[2,3-d]pyrimidine](/img/structure/B8809269.png)
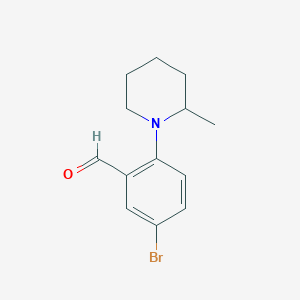
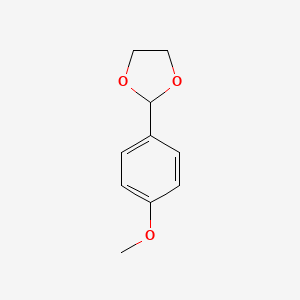

![6-Chloro-7-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B8809300.png)
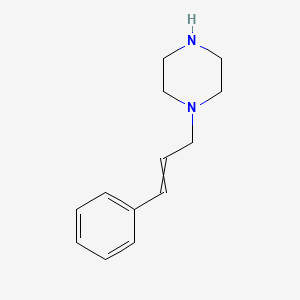
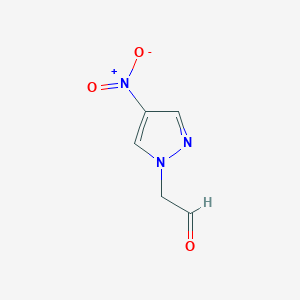
![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(phenylmethyl)-](/img/structure/B8809337.png)
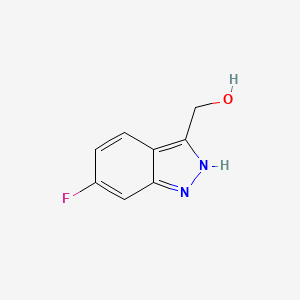
![Imidazo[2,1-b]thiazole, 3-methyl-6-(4-nitrophenyl)-](/img/structure/B8809348.png)

